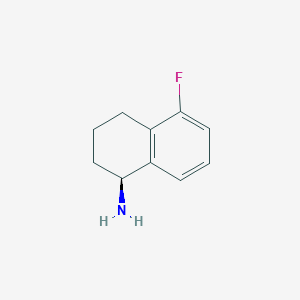

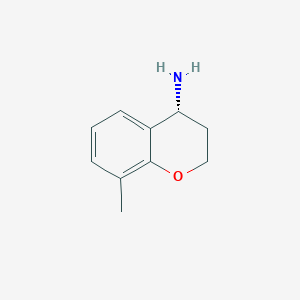

(R)-8-Methylchroman-4-amine

Vue d'ensemble

Description

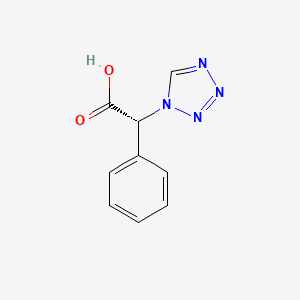

“®-8-Methylchroman-4-amine” is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is intended for research use only and is not suitable for human or veterinary use.

Molecular Structure Analysis

The molecular structure of “®-8-Methylchroman-4-amine” consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Further details about its structural analysis are not available in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of “®-8-Methylchroman-4-amine” are not fully detailed in the search results. The molecular weight is 163.22 , but other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Analytical Chemistry Applications

In the realm of analytical chemistry, techniques have been developed for the quantification of simple alkyl amines in the ambient atmosphere using ion chromatography. Such methods offer low limits of detection and good resolution, making them potentially applicable for analyzing derivatives of "(R)-8-Methylchroman-4-amine" in environmental samples. VandenBoer et al. (2010) detailed an approach applied to urban and rural atmospheric samples, highlighting the technique's effectiveness for size-resolved particle analysis (VandenBoer et al., 2010).

Organic Synthesis and Catalysis

Pressnitz et al. (2013) explored the asymmetric amination of chromanone derivatives using ω-transaminases, achieving enantiopure amines with excellent yields. This study underscores the potential of enzymatic catalysis in the selective synthesis of chiral amines, possibly including "this compound" (Pressnitz et al., 2013).

Environmental Science

Research on the adsorption-desorption behavior of amines on magnetic biopolymer resins, as investigated by Song et al. (2016), provides insights into the removal of anionic dyes from wastewater. This study illustrates the potential of functionalized materials in environmental remediation, which could be relevant for the derivatives of "this compound" in water treatment applications (Song et al., 2016).

Materials Science

In materials science, the design and functionalization of metal-organic frameworks (MOFs) with amines, such as the work by Isanejad et al. (2017) on amine-modified ZIF-8 for dye removal, highlight the versatility of amines in enhancing the properties of porous materials for specific applications. This research may provide a framework for the functionalization of materials with "this compound" for targeted uses (Isanejad et al., 2017).

Propriétés

IUPAC Name |

(4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREWRJVSLAQYFQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@@H](CCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3,5-dioxo-7,11-dioxa-4,8-diazatricyclo[6.4.0.02,6]dodecan-4-yl)benzoate](/img/structure/B3090593.png)

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3090608.png)